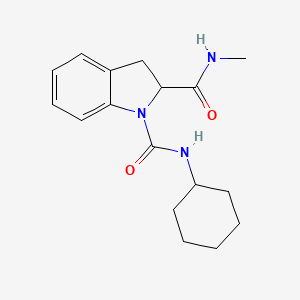

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

1-N-cyclohexyl-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-18-16(21)15-11-12-7-5-6-10-14(12)20(15)17(22)19-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXURSYZYJPWZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide typically involves the reaction of cyclohexylamine with methylindoline-1,2-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Indoline vs. Pyrrolidine/Other Cores: The indoline scaffold in the target compound provides a bicyclic structure, enhancing rigidity compared to monocyclic pyrrolidine () or cyclohexane () derivatives. This rigidity may improve target binding specificity in biological systems . Anthracene-based derivatives () exhibit extended aromatic systems, enabling fluorescence properties unsuitable for the target compound’s inferred pharmaceutical role .

- In contrast, dichlorophenyl substituents () introduce electron-withdrawing groups that may alter electronic interactions with biological targets . Methyl at N2 offers steric minimalism, unlike bulkier groups like isoquinolinyl () or thiazolyl (), which may enhance receptor affinity but reduce solubility .

Functional and Application Differences

- Pharmaceutical Potential: Pyrrolidine derivatives () demonstrate validated roles as TRPV1 antagonists and kinase inhibitors, suggesting the target compound’s indoline core could similarly modulate enzyme or receptor activity . Cyclohexane derivatives () with dichlorophenyl groups highlight the impact of halogenation on bioactivity, though their exact applications remain unconfirmed .

- Non-Pharmaceutical Uses: Diazene-1,2-dicarboxamide () is employed as a blowing agent in industrial polymer production, emphasizing the versatility of dicarboxamide scaffolds beyond medicine .

Biological Activity

N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indoline-1,2-dicarboxamide class of compounds. Its structure can be represented as follows:

- Chemical Formula : C_{15}H_{18}N_{2}O_{2}

- Molecular Weight : 270.32 g/mol

The compound features a cyclohexyl group and a methyl group attached to the nitrogen atoms of the indoline framework, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has been studied for its efficacy against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

One study highlighted that this compound demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest a moderate level of antimicrobial efficacy, warranting further investigation into its mechanism of action.

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| KNS42 (paediatric GBM) | 8.25 |

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

The compound exhibited selective toxicity towards cancer cells while showing lower toxicity to normal cells, indicating its potential as a therapeutic agent.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors involved in critical cellular processes, leading to altered activity and subsequent biological effects.

Key Pathways Involved

- Apoptosis Induction : Evidence suggests that treatment with this compound can initiate apoptotic pathways in cancer cells.

- Inhibition of Cell Cycle Progression : The compound may interfere with cell cycle regulators, leading to cell cycle arrest.

Case Studies

A notable case study involved the evaluation of this compound on glioblastoma multiforme (GBM) cells. The study revealed significant downregulation of genes associated with tumor progression, including carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK). This downregulation correlated with reduced proliferation rates in treated cells.

Q & A

Q. What are the optimal synthetic routes for N1-cyclohexyl-N2-methylindoline-1,2-dicarboxamide?

- Methodological Answer: The compound can be synthesized via conventional reflux or microwave-assisted methods. Microwave synthesis reduces reaction time (e.g., from hours to minutes) and improves yield due to uniform heating. Key steps include:

- Condensation of indoline-1,2-dicarboxylic acid derivatives with cyclohexylamine and methylamine.

- Purification via silica gel chromatography or recrystallization.

- Yield optimization by adjusting stoichiometry (1:2 metal-to-ligand ratio observed in analogous complexes) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To verify substituent environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Ensure C/H/N ratios match theoretical values .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

- Methodological Answer: Test polar aprotic solvents (DMSO, DMF) for solubility due to the compound’s amide groups. Stability studies should include:

- HPLC-PDA : Monitor degradation under UV light or varying pH.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C observed in similar dicarboxamides) .

Advanced Research Questions

Q. How does chelation with transition metals modulate the biological activity of this compound derivatives?

- Methodological Answer: Chelation with Co(II) or Ni(II) ions enhances antimicrobial activity by increasing membrane permeability. Steps include:

- Synthesize metal complexes (1:2 ligand-to-metal ratio).

- Test antimicrobial efficacy via disk diffusion (e.g., against S. aureus or E. coli), noting zones of inhibition ≥15 mm .

- Compare radical scavenging activity (DPPH assay) to evaluate antioxidant potential .

Q. What computational strategies predict the binding affinity of this compound to PI3Kα or HDAC6 targets?

- Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

- Model interactions with PI3Kα’s ATP-binding pocket (e.g., hydrogen bonds with Val851).

- Calculate binding free energies (MM-PBSA) for affinity ranking.

- Validate with SAR studies on pyrrolidine-dicarboxamide derivatives showing IC₅₀ < 100 nM .

Q. How can structural modifications enhance the compound’s antitumor activity while reducing toxicity?

- Methodological Answer:

- Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.

- Heterocyclic Additions : Replace cyclohexyl with pyridinyl groups to enhance π-π stacking (e.g., IC₅₀ improvement from 500 nM to 50 nM in analogs) .

- Prodrug Design : Mask amide groups with ester prodrugs for targeted release .

Q. What experimental controls are critical when assessing data contradictions in biological activity studies?

- Methodological Answer: Address variability by:

- Standardizing assay conditions (e.g., fixed cell lines, serum-free media).

- Including positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays).

- Validating results across multiple models (e.g., rodent vs. primate dyskinesia models for CNS activity) .

Data Analysis & Validation

Q. How to resolve discrepancies in IC₅₀ values between enzymatic and cell-based assays?

- Methodological Answer:

- Enzyme Assays : Use recombinant PI3Kα (IC₅₀ ~10 nM) under ATP-saturating conditions.

- Cell-Based Assays : Account for membrane permeability (e.g., logP >2.5 for optimal uptake).

- Pharmacokinetic Profiling : Measure intracellular drug concentrations via LC-MS .

Q. What statistical methods validate the significance of antioxidant activity data?

- Methodological Answer:

- ANOVA with Tukey’s post-hoc test : Compare DPPH radical scavenging (% inhibition) across concentrations.

- Dose-Response Curves : Calculate EC₅₀ using nonlinear regression (GraphPad Prism) .

Q. How to optimize crystallization conditions for X-ray structural analysis of metal complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.